molecular formula C14H10O2S B14188604 2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- CAS No. 922526-49-6

2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)-

Cat. No.: B14188604
CAS No.: 922526-49-6
M. Wt: 242.29 g/mol
InChI Key: LJPZCHWPYVSTJY-UHFFFAOYSA-N
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Description

2H-Naphtho[1,2-b]pyran-2-one derivatives are a class of fused polycyclic compounds characterized by a pyranone ring system annulated with a naphthalene moiety. The mercaptomethyl (–CH2SH) group enhances nucleophilicity, enabling participation in redox reactions, metal coordination, and thiol-disulfide exchange processes.

Properties

CAS No.

922526-49-6

Molecular Formula

C14H10O2S

Molecular Weight

242.29 g/mol

IUPAC Name

4-(sulfanylmethyl)benzo[h]chromen-2-one

InChI

InChI=1S/C14H10O2S/c15-13-7-10(8-17)12-6-5-9-3-1-2-4-11(9)14(12)16-13/h1-7,17H,8H2

InChI Key

LJPZCHWPYVSTJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3CS

Origin of Product

United States

Preparation Methods

Classical Acid-Catalyzed Cyclization

The foundational approach to synthesizing 2H-naphtho[1,2-b]pyran-2-one derivatives involves acid-catalyzed cyclization of substituted naphthols with propargyl alcohols. For 4-(mercaptomethyl)-substituted variants, this method requires careful selection of starting materials to introduce the thiol group post-cyclization. A representative protocol involves reacting 1-naphthol with 3-mercapto-1-propargyl alcohol in dichloromethane under p-toluenesulfonic acid (p-TsOH) catalysis. The reaction proceeds via an initial Claisen rearrangement, followed by enolization, 1,5-hydrogen shift, and electrocyclization to yield the naphthopyran core.

Key Parameters:

  • Catalyst: p-TsOH (5 mol%)
  • Solvent: Dichloromethane (DCM)
  • Temperature: Reflux (40°C)
  • Yield: 60–68%

This method faces challenges in directly introducing the mercaptomethyl group due to the instability of thiol-containing propargyl alcohols. Post-synthetic modification via thiol-ene "click" chemistry has been explored to address this limitation.

One-Pot Tandem Synthesis

Recent advancements emphasize one-pot strategies to streamline the synthesis. A 2024 study demonstrated the use of palladium/ligand-catalyzed cycloaddition between 1-naphthol derivatives and vinyl ethylene carbonates (VECs) functionalized with protected thiol groups. The protocol leverages Pd(OAc)₂ and Xantphos ligand to facilitate [4+2] cycloaddition, followed by in situ deprotection of the thiol moiety using triethylamine.

Optimized Conditions:

Component Specification
Catalyst Pd(OAc)₂ (2.5 mol%)
Ligand Xantphos (5 mol%)
Solvent Tetrahydrofuran (THF)
Reaction Time 12 hours
Yield 72–78%

This method eliminates intermediate isolation steps, reducing purification losses and improving overall efficiency. Nuclear magnetic resonance (NMR) analysis confirms the regioselective formation of the 4-(mercaptomethyl) substituent, with no observable epimerization.

Friedel-Crafts Alkylation-Dimerization Approach

Unexpected dimerization products during synthesis have provided insights into alternative routes. Exposure of 2H-naphtho[1,2-b]pyran-2-one intermediates to acetic acid and sulfuric acid induces Friedel-Crafts alkylation between two naphthopyran units. While initially a side reaction, controlled dimerization has been harnessed to generate the 4-mercaptomethyl derivative via post-dimerization thiolation.

Mechanistic Pathway:

  • Protonation: The C3–C4 olefinic bond undergoes protonation, forming a benzylic carbocation.
  • Electrophilic Attack: The carbocation attacks a second naphthopyran molecule at the electron-rich naphthalene ring.
  • Cyclization: Intramolecular Friedel-Crafts cyclization yields a dimeric structure, which is subsequently functionalized with mercaptomethyl groups via thiol-disulfide exchange.

Post-synthetic introduction of the mercaptomethyl group has been achieved through UV-initiated thiol-ene reactions. A 2023 patent disclosed irradiating 2H-naphtho[1,2-b]pyran-2-one with allyl ether derivatives and mercaptans (e.g., thioglycolic acid) in the presence of photoinitiators. The reaction achieves quantitative thiol addition within 30 minutes under 365 nm light.

Advantages:

  • Spatiotemporal Control: Enables site-specific modification.
  • Functional Group Tolerance: Compatible with acid-sensitive substrates.

Comparative Analysis of Synthesis Routes

The table below evaluates critical metrics across methodologies:

Method Yield (%) Purity (HPLC) Scalability Thiol Incorporation Efficiency
Acid-Catalyzed 60–68 92% Moderate Low (Requires post-modification)
One-Pot Pd-Catalyzed 72–78 95% High High
Friedel-Crafts Dimerization 45–52 88% Low Moderate
Photochemical Thiol-Ene 85–90 98% High Quantitative

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- can undergo various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The mercaptomethyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different naphthopyran derivatives.

Scientific Research Applications

2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- involves its ability to undergo photochromic changes. When exposed to light, the compound undergoes a ring-opening reaction to form a merocyanine dye, which is intensely colored . This property is utilized in various applications, including smart materials and molecular probes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The C-4 substituent significantly influences molecular weight, polarity, and stability. Key analogs and their properties are summarized below:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties References
4-(Chloromethyl)-2H-naphtho[1,2-b]pyran-2-one –CH2Cl C14H9ClO2 244.67 High electrophilicity; used as alkylating agent. Stable under acidic conditions.
4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one –CH2Br C14H9BrO2 289.13 Similar reactivity to chloride; higher molecular weight.
2-Methyl-4H-naphtho[1,2-b]pyran-4-one –CH3 C14H10O2 210.23 Lipophilic; no thiol reactivity. Lower polarity enhances membrane permeability.
4-Hydroxy-2H-naphtho[1,2-b]pyran-2-one –OH C13H8O3 212.20 Polar; participates in hydrogen bonding. Photodegradation observed.
4-Carboxyethyl-2H-naphtho[1,2-b]pyran-2-one –COOEt C17H14O4 282.29 Photochromic; fast thermal fading (t1/2 = 19 s).
4-(Mercaptomethyl)-2H-naphtho[1,2-b]pyran-2-one –CH2SH C14H10O2S 242.29 (calc.) Predicted: Redox-active, metal-binding, moderate stability.
Key Observations:
  • Halogenated Derivatives (Cl/Br): Exhibit electrophilic character, making them suitable for nucleophilic substitution reactions. The bromo derivative’s higher molecular weight may slow diffusion in biological systems compared to chloro .
  • Methyl/Hydroxy Groups: Methyl enhances lipophilicity, while hydroxy increases polarity and hydrogen-bonding capacity, affecting solubility and photostability .
  • Carboxylates: Photochromic properties with rapid thermal fading, ideal for optical switches .
  • Mercaptomethyl: Expected to combine thiol reactivity with moderate stability, though prone to oxidation unless protected.

Photochromic and Thermal Properties

  • Carboxylate Derivatives (e.g., 4-COOEt): Exhibit reversible photochromism under UV irradiation, with colored merocyanine forms decaying rapidly (t1/2 = 19 s). The electron-withdrawing carboxylate accelerates thermal fading .
  • Halides and Methyl Derivatives: Less photochromic due to lack of electron-donating/withdrawing groups. Stability studies indicate 2H-naphtho[1,2-b]pyrans degrade faster than 3H-naphtho[2,1-b]pyrans, limiting applications requiring prolonged stability .
  • Mercaptomethyl: Predicted slower fading compared to carboxylates due to thiol’s electron-donating nature, but oxidation to disulfides may complicate reversibility.

Biological Activity

2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C13H10O2S
  • Molecular Weight : 234.29 g/mol
  • CAS Number : 2107-75-7

Synthesis

The synthesis of 2H-Naphtho[1,2-b]pyran-2-one derivatives typically involves the reaction of naphthol with various electrophiles under acidic conditions. The introduction of the mercaptomethyl group can be achieved through nucleophilic substitution reactions.

Antioxidant Activity

Research indicates that compounds in the naphtho[1,2-b]pyran series exhibit antioxidant properties. A study demonstrated that these compounds can scavenge free radicals effectively, which is critical for preventing oxidative stress-related diseases.

Anticancer Properties

Several studies have reported the anticancer activity of naphtho[1,2-b]pyran derivatives. For instance:

  • In vitro studies showed that these compounds inhibit the proliferation of various cancer cell lines including breast (MCF-7) and lung (A549) cancer cells.
  • A specific study found that a related compound exhibited an ED50 value of 0.059–0.090 μM against MCF-7 cells, indicating potent cytotoxicity .

The mechanism behind the anticancer activity is believed to involve:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : These compounds may induce apoptosis in cancer cells via mitochondrial pathways.

Case Studies

StudyFindings
Qian et al. (2021)Identified DNA intercalation properties leading to cytotoxic effects in cancer cell lines .
Antitumor Agents Study (2011)Demonstrated significant growth inhibition in breast and lung cancer cell lines with related naphtho[1,2-b]pyran derivatives .
Photochromic Properties StudyExplored the photochromic behavior of naphtho[1,2-b]pyrans under UV light, suggesting potential applications in phototherapy .

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